molecular formula C16H11FN4OS2 B2823346 5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034560-65-9

5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2823346
CAS No.: 2034560-65-9
M. Wt: 358.41
InChI Key: DATJVAGMMCGGCZ-UHFFFAOYSA-N
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Description

5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is an intricate organic compound, comprised of various functional groups that impart unique chemical properties. This compound is of great interest in several scientific domains due to its structural complexity and potential bioactivity.

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Mode of Action

Thiophene derivatives, which include this compound, are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer activities .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways. These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase activity, and cancer .

Result of Action

Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level. These could potentially include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide generally involves multi-step reactions:

  • Formation of 1H-1,2,3-Triazole Derivative: : The synthesis starts with the preparation of the 1H-1,2,3-triazole core by employing click chemistry, which typically involves the copper-catalyzed azide-alkyne cycloaddition reaction.

  • Attachment to Benzo[b]thiophene: : The next step involves the attachment of the 1H-1,2,3-triazole moiety to the benzo[b]thiophene ring system. This step usually requires a coupling reaction facilitated by reagents like palladium catalysts.

  • Final Fluorination: : The compound undergoes a final fluorination step, which may involve the use of fluorine-containing reagents such as N-fluorobenzenesulfonimide (NFSI) under suitable conditions.

Industrial Production Methods

For industrial-scale production, these processes are optimized for yield and purity, often employing continuous flow chemistry techniques and robust catalysts to minimize reaction times and enhance scalability.

Chemical Reactions Analysis

5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo a variety of chemical reactions:

  • Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to produce reduced analogs.

  • Substitution: : Nucleophilic substitution reactions, particularly on the fluoro group, can be carried out using nucleophiles like amines or alkoxides to form diverse derivatives.

Scientific Research Applications

This compound holds significance across several research fields:

  • Chemistry: : It is used in the study of heterocyclic chemistry and functional group transformations.

  • Biology: : Its bioactivity is explored in molecular biology for potential pharmaceutical applications.

  • Medicine: : Investigated for its potential as a therapeutic agent, particularly in anti-inflammatory or anticancer research.

  • Industry: : Employed in the development of specialty chemicals and advanced materials due to its unique properties.

Comparison with Similar Compounds

Compared to other benzo[b]thiophene derivatives:

  • Distinctive Features:

  • Similar Compounds: : Other compounds in this category include benzo[b]thiophene-2-carboxamide analogs without the triazole or fluoro modifications, which might exhibit different reactivity and bioactivity profiles.

Properties

IUPAC Name

5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS2/c17-11-3-4-13-10(6-11)7-14(24-13)16(22)18-8-12-9-21(20-19-12)15-2-1-5-23-15/h1-7,9H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATJVAGMMCGGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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